molecular formula C19H22N2O2 B12313455 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-

Cat. No.: B12313455
M. Wt: 310.4 g/mol
InChI Key: UJTMVWDDYCEVNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . The process can be summarized as follows:

Chemical Reactions Analysis

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[22

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate neurotransmitter release and inhibit nausea and vomiting . The pathways involved include the serotonin signaling pathway, which plays a crucial role in the compound’s antiemetic effects.

Comparison with Similar Compounds

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Benz[de]isoquinolin-1-one lies in its specific structural features and its potential for selective receptor binding, which may offer advantages in terms of efficacy and safety .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2

InChI Key

UJTMVWDDYCEVNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1

Origin of Product

United States

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